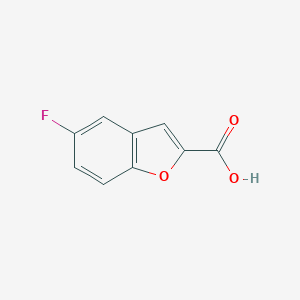

![molecular formula C10H17NO3 B182134 tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 114676-79-8](/img/structure/B182134.png)

tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

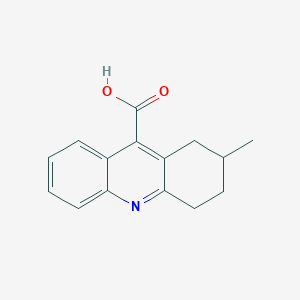

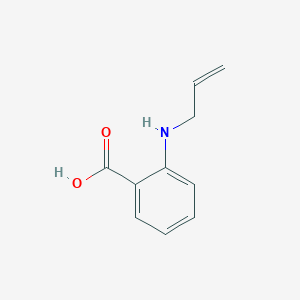

“tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .

Molecular Structure Analysis

The molecular structure of “tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” consists of a bicyclic system with a tert-butyl carboxylate group attached . More detailed structural analysis would require experimental techniques such as X-ray crystallography.科学的研究の応用

Synthesis and Molecular Structure

Synthesis and Characterization : tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been synthesized and characterized in various studies. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing it using NMR spectroscopy and mass spectrometry. The molecular structure was further analyzed using X-ray diffraction, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Chiral Compound Synthesis : Another study by Moriguchi et al. (2014) focused on synthesizing the chiral version of this compound, highlighting its potential in creating cyclic amino acid esters without using chiral catalysts or chromatography. This approach led to the detailed structure determination of the chiral compound (Moriguchi et al., 2014).

Chemical Transformations and Applications

Glutamic Acid Analogue Synthesis : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. This study illustrates the compound's role in synthesizing biochemically significant analogues (Hart & Rapoport, 1999).

Piperidine Derivative Synthesis : Moskalenko and Boev (2014) utilized this compound in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showing its application in creating structurally diverse molecules (Moskalenko & Boev, 2014).

Pharmaceutical and Medicinal Applications

Medicinal Chemistry Modules : Kou et al. (2017) synthesized morpholine amino acids using this compound as a scaffold, highlighting its potential in medicinal chemistry to modulate drug candidates' properties (Kou et al., 2017).

Constrained β-Amino Acid Precursors : Krow et al. (2016) described the regioselective introduction and transformation of substituents in related azabicycles, underlining the compound's role as a precursor to constrained β-amino acids for oligomer formation with specific secondary structures (Krow et al., 2016).

特性

IUPAC Name |

tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETGVFOVBKMLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556138 |

Source

|

| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

CAS RN |

114676-79-8 |

Source

|

| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

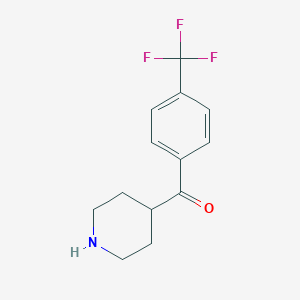

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

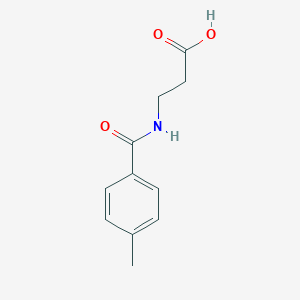

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)